molecular formula C13H17N3O B14084318 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one

3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one

Cat. No.: B14084318
M. Wt: 231.29 g/mol
InChI Key: ZDTDEHGBRPFULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-tert-butylbenzophenone.

    Cyclization: The key step involves the cyclization of the starting material to form the benzodiazepine ring. This is usually achieved through a condensation reaction with a suitable amine, such as ethylenediamine, under acidic or basic conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazepines.

Scientific Research Applications

3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of anxiety and other neurological disorders.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its calming effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to its specific tert-butyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C13H17N3O/c1-13(2,3)10-8-6-4-5-7-9(8)15-12(17)11(14)16-10/h4-7,11H,14H2,1-3H3,(H,15,17)

InChI Key

ZDTDEHGBRPFULZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(C(=O)NC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.